molecular formula C9H8N2 B073089 1-Aminoisoquinoline CAS No. 1532-84-9

1-Aminoisoquinoline

Cat. No. B073089
CAS RN: 1532-84-9
M. Wt: 144.17 g/mol
InChI Key: OSILBMSORKFRTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-aminoisoquinoline derivatives involves metal-free and metal-mediated processes. For instance, a series of multisubstituted 1-aminoisoquinoline derivatives can be synthesized metal-free by reacting a 4 H -pyran derivative with secondary amines under mild conditions, showcasing dual-state emissions (Zhang et al., 2020). Another approach utilizes gold(III)-mediated domino reactions from 2-alkynylbenzamides and ammonium acetate to efficiently generate 1-aminoisoquinoline derivatives under mild conditions compatible with various functional groups (Long et al., 2013).

Molecular Structure Analysis

The molecular structure of 1-aminoisoquinoline derivatives plays a crucial role in their chemical behavior and applications. Crystal structural analyses have shown that the solid-state emissions of these compounds are due to twisted molecular conformations and the resultant loose stacking arrangements. Such structural features are essential for understanding their fluorescence properties and potential applications in material science.

Chemical Reactions and Properties

1-Aminoisoquinoline derivatives participate in various chemical reactions, showcasing broad functional group tolerance and diverse synthetic applications. For example, the C-H/N-H bond functionalization strategy has been employed for their synthesis, utilizing different catalysts like rhodium(III) and cobalt(III), to produce these derivatives with high yields and under mild conditions (Zuo et al., 2018; Li et al., 2016).

Scientific Research Applications

  • 5-Aminoisoquinoline as a Poly(ADP-Ribose)Polymerases Inhibitor :

    • 5-Aminoisoquinoline (5-AIQ) is a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs), with a lack of isoform selectivity. It has shown protective activity in rodent models of various diseases, including myocardial infarction, stroke, and organ transplantation. It also exhibits anti-inflammatory activity and anti-metastatic activity in mouse models (Threadgill, 2015).
  • Genotoxicity Evaluation of 5-Aminoisoquinoline :

    • 5-AIQ has been evaluated for genotoxic potential in vitro and in vivo. Studies suggest that it does not possess genotoxic activity, supporting its therapeutic value (Vinod, Chandra, & Sharma, 2010).
  • Synthesis and Application of Substituted 1-Aminoisoquinolines :

    • Research has focused on efficient protocols for constructing substituted 1-aminoisoquinolines, which have applications in antitumor agents. Methods involve treating specific benzonitriles with amines, demonstrating good functional group tolerance (Adusumalli et al., 2021).
  • Development of 1-Aminoisoquinolines with Anticancer Potential :

    • The synthesis of 1-aminoisoquinolines with heterocyclic substituents has been explored, showing promise as anticancer compounds. These were obtained from 1-chloro-3-hetarylisoquinolines and demonstrated potential in combating cancer (Konovalenko et al., 2020).
  • Spasmolytic Activity of 1-Substituted 3-Aminoisoquinolines :

    • Compounds with an isoquinoline nucleus like 1-substituted 3-aminoisoquinolines have shown spasmolytic activity, indicating potential medical applications (Sereda et al., 1997).
  • Rhodium(III)-Catalyzed Synthesis of 1-Aminoisoquinolines :

    • A method for synthesizing 1-aminoisoquinolines via rhodium(III)-catalyzed C-H bond activation/annulation reactions has been developed, offering a new strategy for creating these biologically active compounds (Ren et al., 2021).

Safety And Hazards

1-Aminoisoquinoline may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

The future application of the hyperpolarization study on 1-Aminoisoquinoline will provide a firm basis for various bio-friendly materials . Additionally, 1-Aminoisoquinoline has potential therapeutic applications, as it has been used in the synthesis of thrombin inhibitors .

properties

IUPAC Name

isoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSILBMSORKFRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165283
Record name 1-Aminoisoquinoline
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminoisoquinoline

CAS RN

1532-84-9
Record name 1-Isoquinolinamine
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Record name 1-Aminoisoquinoline
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Record name 1-Aminoisoquinoline
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Record name Isoquinolin-1-amine
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Record name 1-AMINOISOQUINOLINE
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Synthesis routes and methods

Procedure details

A reaction mixture of N1-(4-methoxy benzyl)-isoquinolinamine compound III (300 mg, 0.73 mmol) and trifluoroacetic acid (5 mL) in methylene chloride (5 mL) was refluxed for 2 days. A solution of NaHCO3 was added and the reaction mixture was extracted with methylene chloride. The combined organic extracts were washed with water, dried, and concentrated. The residue was purified by column chromatography on silica gel with n-hexane-ethyl acetate (1:1) to afford 1-amino isoquinoline (151 mg, 71%). The 1-amino compound was dissolved in acetone (5 mL) and 5 drops of concentrated HCl was added. The hydrochloride salt was filtered and filter cake was washed with acetone. After drying, 120 mg of 1-amino isoquinoline hydrochloride was obtained (Compound 13, 50%). 1H NMR (300 MHz, DMSO-d6) δ: 13.57 (s, 1H), 9.37 (s, 2H), 7.79 (d, 1H), 7.55-7.39 (m, 6H), 7.02 (m, 1H), 3.87 (s, 3H), 3.06 (s, 6H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
482
Citations
X Zhang, Y Zhou, M Wang, Y Chen… - Chemistry–An Asian …, 2020 - Wiley Online Library
… In order to obtain the optimal reaction conditions for various multisubstituted 1-aminoisoquinoline derivatives, we first investigated the reaction of compound 2 and 4-methylpiperidine (4 …
Number of citations: 22 onlinelibrary.wiley.com
HJ Jeong, S Min, K Jeong - Analyst, 2020 - pubs.rsc.org
… SABRE of 1-aminoisoquinoline (1-AIQ) is significant because isoquinoline derivatives are the fundamental structures in compounds with notable biological activity and are basic organic …
Number of citations: 5 pubs.rsc.org
H **e, Q **ng, Z Shan, F **ao… - Advanced Synthesis & …, 2019 - Wiley Online Library
… When benzyl substituted amidines were used as the substrates, debenzylation reaction occured to provide various 1-aminoisoquinoline products which could be used as versatile …
Number of citations: 25 onlinelibrary.wiley.com
S Sivaprakash, S Prakash, S Mohan, SP Jose - Journal of Molecular …, 2017 - Elsevier
Quantum chemical calculations of energy and geometrical parameters of 1-aminoisoquinoline [1-AIQ] were carried out by using DFT/B3LYP method using 6-311G (d,p), 6-311G++(d,p) …
Number of citations: 9 www.sciencedirect.com
A Nuvole, GA Pinna - Journal of Heterocyclic Chemistry, 1978 - Wiley Online Library
… A new approach to 1‐aminoisoquinoline - Nuvole - 1978 - Journal of Heterocyclic Chemistry - Wiley Online Library … A new approach to 1-aminoisoquinoline … This procedure …
Number of citations: 14 onlinelibrary.wiley.com
E Prchalová, N Hin, AG Thomas… - Journal of medicinal …, 2019 - ACS Publications
… Conversion of the benzamidine moiety into a 1-aminoisoquinoline moiety carried out in the later stage of structural optimization led to the discovery of a highly potent MRGPRX1 agonist…
Number of citations: 22 pubs.acs.org
RS Hou, HM Wang, HY Huang… - Journal of the Chinese …, 2004 - Wiley Online Library
… In fact, simple stirring of a mixture of a-tosyloxyketones (1), 1-aminoisoquinoline (2) and sodium carbonate in BPyBF4 at room temperature for about 1 h gave the desired imidazo[2,1-a]…
Number of citations: 12 onlinelibrary.wiley.com
JBM Rewinkel, H Lucas, PJM Van Galen… - Bioorganic & medicinal …, 1999 - Elsevier
… The amino acid required in the synthesis of 1-aminoisoquinoline based NAPAP-Iike compounds la-e (see Scheme 2) is 2-amino-3-(6-[1-aminoisoquinolinyl])propionic acid 2 (= [6-(1-aminoisoquinolinyl)]alanine …
Number of citations: 61 www.sciencedirect.com
KR Vinod, S Chandra, SK Sharma - Toxicology Mechanisms and …, 2010 - Taylor & Francis
… It has been reported that imiquimod and 1-aminoisoquinoline is inactive in the Ames test, whereas 2-aminoisoquinoline is active in the Ames test. Another reason for lack of activity may …
Number of citations: 18 www.tandfonline.com
R Rajamohan, SK Nayaki, M Swaminathan - Journal of Molecular Liquids, 2016 - Elsevier
The interaction between 1-Aminoisoquinoline (AIQ) and β-Cyclodextrin (β-CD) has been studied by absorption, steady state and time-resolved fluorescence spectroscopy and results …
Number of citations: 13 www.sciencedirect.com

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